3,4-Dichlorobenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNSQYMBRRLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856483 | |
| Record name | 3,4-Dichloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344687-55-3 | |
| Record name | 3,4-Dichloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dichlorobenzo D Isoxazole and Its Derivatives
Overview of General Isoxazole (B147169) Synthesis Routes Relevant to Benzo[d]isoxazoles
The synthesis of benzo[d]isoxazoles often draws upon established methods for forming the isoxazole ring, which are adapted for the fused bicyclic system. rsc.org These methods are crucial for creating the core structure, which can then be modified to produce a variety of derivatives. rsc.org
A prominent and powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.netnih.gov In the context of benzo[d]isoxazoles, the reaction can be adapted to use benzyne (B1209423) as the dipolarophile. thieme-connect.comnih.gov
Key to the success of this method is the simultaneous in-situ generation of both the nitrile oxide and the highly reactive benzyne. researchgate.netnih.gov This "one-pot" approach helps to minimize unwanted side reactions that can occur when these reactive intermediates are generated separately, leading to cleaner reactions and higher yields. thieme-connect.com The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an effective mediator for this transformation, facilitating the generation of both reactive species. nih.gov This method has proven tolerant to a range of functional groups on the starting materials. thieme-connect.com Microwave irradiation has also been employed to enhance the efficiency of these cycloaddition reactions, often leading to significantly improved yields compared to conventional heating methods. thieme-connect.com
The versatility of this approach allows for the synthesis of a variety of substituted benzo[d]isoxazoles by varying the precursors to the nitrile oxide and benzyne. thieme-connect.comthieme-connect.com This method provides a direct route to the core benzo[d]isoxazole structure. researchgate.net
Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of heterocyclic compounds, including benzo[d]isoxazoles. rsc.org Palladium-catalyzed reactions, in particular, have been effectively employed for the intramolecular cyclization of appropriately substituted precursors to form the isoxazole ring. researchgate.net These methods often proceed under mild conditions, making them suitable for substrates with sensitive functional groups. researchgate.net
Copper-catalyzed reactions have also emerged as a valuable strategy. For instance, copper-catalyzed three-component domino reactions involving o-bromoacetophenones, aldehydes, and sodium azide (B81097) have been developed to produce complex triazole-containing benzoisoxazoles. acs.org Another copper-catalyzed method involves the oxidative cyclization of o-bromo-N-arylbenzimidamides with sulfur powder to form benzo[d]isothiazoles, a related heterocyclic system. arkat-usa.org While not directly forming benzo[d]isoxazoles, these examples highlight the potential of copper catalysis in related annulation reactions.
These metal-catalyzed approaches provide access to a wide range of benzo[d]isoxazole derivatives and are often characterized by their high efficiency and functional group tolerance. researchgate.net
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a one-pot process. ufms.br This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often improving atom economy. d-nb.info
For the synthesis of isoxazole derivatives, a common MCR involves the reaction of an aldehyde, hydroxylamine (B1172632), and a β-dicarbonyl compound. researchgate.net Various catalysts, including acidic and basic catalysts, have been employed to facilitate this transformation. ufms.brresearchgate.net The use of ionic liquids as catalysts in these reactions has also been explored, offering a recyclable and often more environmentally friendly alternative to traditional solvents and catalysts. scielo.br
While many examples focus on the synthesis of monocyclic isoxazoles, the principles of MCRs can be conceptually extended to the synthesis of more complex fused systems like benzo[d]isoxazoles. The efficiency and convergence of MCRs make them an attractive strategy for rapidly building molecular complexity. ufms.br
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. benthamdirect.comnanobioletters.com These approaches aim to minimize the environmental impact of chemical processes by using safer solvents, reducing energy consumption, and employing renewable resources. benthamdirect.com
For isoxazole synthesis, several green techniques have been developed. Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields compared to conventional heating methods. benthamdirect.com The use of environmentally benign solvents, such as water or glycerol, is another key aspect of green isoxazole synthesis. d-nb.infonih.gov For example, the synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in an aqueous medium. d-nb.infobeilstein-journals.org
Furthermore, the use of catalysts derived from renewable resources, such as agro-waste, is a growing area of interest. nih.gov Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also being explored as green reaction media for isoxazole synthesis. d-nb.info These sustainable methods offer a more environmentally responsible way to produce isoxazole derivatives. d-nb.infobenthamdirect.com
Specific Synthetic Pathways and Precursors for Dichlorinated Benzo[d]isoxazole Structures
The synthesis of chlorinated benzo[d]isoxazoles, such as 3,4-Dichlorobenzo[d]isoxazole, often involves the cyclization of appropriately substituted precursors. While specific protocols for 4,7-dichlorobenzo[c]isoxazole (B11909733) are not abundant, analogous syntheses of isoxazoles provide insight into potential routes. vulcanchem.com A common strategy involves the cyclization of a nitrile precursor using hydroxylamine hydrochloride and sodium carbonate, followed by an acid-catalyzed ring closure. vulcanchem.com
For the synthesis of 3,4-disubstituted isoxazoles, a one-pot three-component reaction is a widely used method. ufms.br This typically involves the reaction of a substituted benzaldehyde (B42025), hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) in the presence of a catalyst. researchgate.net To obtain the 3,4-dichloro substitution pattern on the benzo[d]isoxazole core, one would start with a dichlorinated benzaldehyde or a related precursor.
Another relevant approach is the reaction of β-ketoesters with hydroxylamine. tandfonline.com For instance, 4-(2,4-dichlorobenzyl)-3-hydroxy-5-methylisoxazole has been prepared from the corresponding β-ketoester. tandfonline.com This highlights a pathway where the chloro-substituents are already present on one of the key starting materials.
The synthesis of 6-chlorobenzo[d]isoxazole derivatives has been achieved through the reaction of 3,6-dichlorobenzo[d]isoxazole (B103352) with an appropriate amine. prepchem.com This indicates that a dichlorinated benzo[d]isoxazole can serve as a precursor for further derivatization.
| Precursor Type | Reagents/Conditions | Resulting Structure |
| Dichlorinated Benzaldehyde | Hydroxylamine hydrochloride, Ethyl acetoacetate, Catalyst | Dichlorinated Benzo[d]isoxazole derivative |
| Dichlorinated β-ketoester | Hydroxylamine | Dichlorinated Hydroxyisoxazole derivative |
| 3,6-Dichlorobenzo[d]isoxazole | Amine | 6-Chlorobenzo[d]isoxazole derivative |
Functionalization and Derivatization Strategies at the Benzo[d]isoxazole Core
Once the benzo[d]isoxazole core is synthesized, it can be further modified to create a diverse range of derivatives. nih.govrsc.org These modifications can be targeted at different positions of the heterocyclic ring system.
A common strategy involves introducing substituents at the C-3 position of the benzo[d]isoxazole ring. For example, 2-(Benzo[d]isoxazol-3-yl)acetic acid can be brominated to afford 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid, which can then be decarboxylated to yield 3-(bromomethyl)benzo[d]isoxazole. acs.org This brominated intermediate is a versatile precursor that can be reacted with various amides or amines to introduce new functional groups. acs.org
Derivatization can also be achieved by modifying existing functional groups. For instance, the hydroxyl group of 3-hydroxyisoxazoles can be sulfonylated, providing a leaving group for subsequent reactions. tandfonline.com
The direct functionalization of the isoxazole ring through C-H activation or transition metal-catalyzed cross-coupling reactions is another powerful approach. rsc.org For example, Suzuki cross-coupling reactions of iodo-substituted isoxazoles with boronic esters have been used to introduce aryl groups. nih.gov
The synthesis of phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has been accomplished by reacting the parent compound with 4-nitrophenyl phosphorodichloridate, followed by reaction with various amines. tandfonline.com This demonstrates a multi-step derivatization process to create more complex molecules.
| Functionalization Strategy | Reagents/Conditions | Position of Modification |
| Bromination and Substitution | Liquid bromine, H2SO4, Amides/Amines | C-3 |
| Sulfonylation | Benzene (B151609) sulfonyl chloride, Et3N | O-atom of 3-hydroxy group |
| Suzuki Cross-Coupling | Pd catalyst, Boronic ester | Varies (e.g., C-4) |
| Phosphoramidation | 4-nitrophenyl phosphorodichloridate, Amines | N-atom of piperidine (B6355638) substituent |
Regioselective Functionalization Techniques for Isoxazole Systems
The synthesis of functionalized isoxazoles often faces the challenge of controlling regioselectivity, as classical methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine can lead to a mixture of regioisomers and require harsh conditions. rsc.org Modern synthetic chemistry has addressed this by developing a range of regioselective functionalization techniques. These methods allow for the precise placement of substituents on the isoxazole ring, which is crucial for modulating the electronic and steric properties of the final molecule.
One prominent strategy involves the use of β-enamino diketones as precursors. These compounds serve as excellent 1,3-dielectrophilic systems, enabling greater control over the regioselectivity of the cyclocondensation reaction with hydroxylamine. rsc.org By carefully selecting the reaction conditions, such as the solvent and the use of a Lewis acid like boron trifluoride etherate, it is possible to direct the synthesis towards specific regioisomers, yielding 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles. rsc.org
Another powerful approach is the reaction of fluoroalkyl ynones with binucleophiles. This method provides a facile route to either 3- or 5-fluoroalkyl-substituted isoxazoles that also contain an additional site for further functionalization. enamine.netacs.org This technique is scalable and expands the variety of fluoroalkyl groups that can be incorporated into the heterocyclic core. enamine.netacs.org
Direct functionalization of the pre-formed isoxazole ring is also a key strategy. To avoid the often destructive acidic or basic conditions, transition metal catalysts are frequently employed. mdpi.com A notable method involves the aromatic nucleophilic substitution (SNAr) of a nitro group at the 5-position of the isoxazole ring. This chemo- and regioselective approach allows for the introduction of various nucleophiles to create a diverse range of derivatives. mdpi.com
Below is a table summarizing these regioselective techniques.
Table 1: Regioselective Functionalization Techniques for Isoxazole Systems| Method | Precursor(s) | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclocondensation | β-Enamino diketones + Hydroxylamine hydrochloride | Lewis acids (e.g., BF₃·OEt₂), varied reaction conditions | Controlled synthesis of 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles. rsc.org |
| Cyclization | Fluoroalkyl ynones + Binucleophiles | Multigram scale application | Yields 3- or 5-fluoroalkyl-substituted isoxazoles with an additional functionalization site. enamine.netacs.org |
| Nucleophilic Aromatic Substitution (SNAr) | 3-EWG-5-nitroisoxazoles + Bis(nucleophiles) | Based on heterocyclization with tetranitromethane-triethylamine complex | Efficient synthesis of bis(isoxazole) derivatives with various linkers. mdpi.com |
| Tandem Cyclization | Enynones + 4-Alkynyl isoxazoles | Silver(I) catalyst | Access to highly functionalized fused ring systems like 4H-furo[3,4-c]pyrroles. rsc.org |
Introduction of Chiral Scaffolds and Their Impact on Isoxazole Derivatives
The incorporation of chirality into molecular structures is a cornerstone of modern drug discovery and materials science, as it introduces three-dimensionality that can lead to specific interactions with biological targets. Isoxazole derivatives are no exception, and various methods have been developed to introduce chiral scaffolds. nih.govmdpi.com
A successful strategy involves the modification of a diaryl-isoxazole core with enantiomerically pure, functionalized pyrrolidine (B122466) scaffolds. nih.govmdpi.com These scaffolds, which can be viewed as sugar analogues, are often prepared using a chiral pool synthetic route starting from readily available chiral molecules like D- or L-methionine. nih.govmdpi.com The introduction of these chiral moieties can have a significant effect on the activity and selectivity of the resulting compounds. nih.govmdpi.com For instance, in a study on kinase inhibitors, while the presence of the chiral pyrrolidine scaffold was crucial for activity, the absolute configuration of the chiral centers themselves had a more limited impact on the inhibitory potency. nih.govmdpi.com
Asymmetric catalysis represents another frontier in the synthesis of chiral isoxazoles. Chiral phosphoric acid-catalyzed reactions have been developed for the asymmetric arylation of 5-aminoisoxazoles, producing axially chiral heterobiaryl diamines with high enantioselectivity. chemrxiv.org This method provides a direct route to enantioenriched frameworks that are of significant interest in medicinal chemistry. chemrxiv.orgrsc.org Similarly, chiral organo-superbase catalysts, such as chiral cyclopropenimine, have been used for the asymmetric Michael addition of glycine (B1666218) imines to α,β-unsaturated isoxazoles, yielding adducts with excellent stereoselectivity. researchgate.net
The transfer of chirality from a starting material to the final product is also a viable technique. Chiral isoxazoles can be synthesized from O-propargylic oximes, where the chirality is retained throughout the reaction sequence, which may involve a rearrangement and subsequent isomerization to form the aromatic isoxazole ring. rsc.orgnih.gov
The table below details methods for introducing chirality and their effects.
Table 2: Introduction of Chiral Scaffolds and Their Impact| Method | Chiral Source / Catalyst | Substrate(s) | Impact on Derivative |
|---|---|---|---|
| Chiral Pool Synthesis | L- or D-Methionine | Diaryl-isoxazole core | Introduction of chiral pyrrolidine scaffolds significantly affects biological activity and selectivity. nih.govmdpi.com |
| Asymmetric Catalysis | Chiral Phosphoric Acid | 5-Aminoisoxazoles + Azonaphthalenes | Produces axially chiral heterobiaryl diamines with high yields and excellent enantioselectivity (82-97% ee). chemrxiv.org |
| Chirality Transfer | Chiral O-propargylic oxime | O-propargylic oxime + Glyoxalate | Facilitates the synthesis of chiral isoxazoles with retention of chirality from the starting material. rsc.orgnih.gov |
| Asymmetric Michael Addition | Chiral Cyclopropenimine (organo-superbase) | α,β-Unsaturated isoxazoles + Glycine imine | Achieves Michael adducts in excellent yields and high stereoselectivities (>99:1 dr and 98% ee). researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,6-dichlorobenzo[d]isoxazole |
| 5-aminoisoxazole |
| Boron trifluoride etherate |
| Racemic (7R,9aS)-2-(6-Chlorobenzo[d]-isoxazol-3-yl)perhydro-7-(hydroxymethyl)-1H-pyrido[1,2-a]pyrazine |
| D-methionine |
| L-methionine |
| Tetranitromethane |
Computational Chemistry and Theoretical Studies of 3,4 Dichlorobenzo D Isoxazole Analogs
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a biological target, typically a protein. ijpsjournal.comcuni.cz This approach is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ijpsjournal.com For isoxazole (B147169) derivatives, including those structurally related to 3,4-Dichlorobenzo[d]isoxazole, molecular docking has been extensively used to elucidate their binding modes with various biological targets.
For instance, in the pursuit of novel anticancer agents, molecular docking studies have been conducted on isoxazole derivatives to understand their interactions with target proteins like tubulin and heat shock protein 90 (Hsp90). tandfonline.comresearchgate.net These studies help in identifying key amino acid residues in the binding site that are crucial for the ligand's affinity and selectivity. nih.gov For example, docking analyses of isoxazole derivatives as potential tubulin inhibitors revealed that specific substitutions on the isoxazole scaffold could enhance binding stability within the target receptor. tandfonline.com Similarly, in the context of anti-inflammatory drug design, docking studies of isoxazole derivatives with cyclooxygenase (COX) enzymes have provided insights into their selective inhibition of COX-2 over COX-1. nih.gov
The process of molecular docking involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. cuni.cz The results are often visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for optimizing lead compounds to improve their potency and selectivity. ijpsjournal.com
Recent research has also explored the use of molecular docking to identify isoxazole-based inhibitors for enzymes like urease and tyrosinase, which are implicated in various diseases. nih.gov These studies have successfully correlated the predicted binding affinities with experimentally determined inhibitory activities, demonstrating the predictive power of docking simulations. nih.gov
| Target Protein | Isoxazole Derivative Class | Key Findings from Docking Studies |
| Tubulin | Novel isoxazole derivatives | Identification of candidates with higher predicted activity than Cisplatin. tandfonline.com |
| Hsp90 | Isoxazole-based molecules | Eleven compounds showed higher binding affinity than the known inhibitor Luminespib. researchgate.net |
| COX-2 | New isoxazole derivatives | Rationalized the selective inhibition of COX-2. nih.gov |
| Urease and Tyrosinase | Dibenzazepine-linked isoxazoles | Active analogs showed crucial interactions with active site residues. nih.gov |
| Farnesoid X Receptor (FXR) | Isoxazole derivatives | Hydrophobicity and electronegativity at specific positions are crucial for agonistic activity. mdpi.com |
| Dopamine (B1211576) D3 Receptor | Piperazinylalkylisoxazole analogues | Provided tools for predicting affinity and guiding new ligand design. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Analyses in Isoxazole Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org Hologram QSAR (HQSAR) is a variant of 2D-QSAR that uses molecular holograms, which are molecular fingerprints that encode the 3D structural information of a molecule in a 2D representation. researchgate.net These techniques are widely employed in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects. jksus.orgresearchgate.net
In the context of isoxazole research, QSAR and HQSAR studies have been instrumental in guiding the design of new derivatives with enhanced activities. For example, a study on 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives developed an HQSAR model with good predictive capability to gain insights into their antifungal activity against Botrytis cinerea. acs.orgnih.gov Similarly, QSAR and HQSAR models have been successfully applied to understand the binding affinities of piperazinylalkylisoxazole analogues to the dopamine D3 receptor, providing valuable tools for designing new ligands. nih.gov
The development of a QSAR/HQSAR model typically involves the following steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the model is assessed using various statistical parameters and validation techniques. researchgate.net
QSAR and HQSAR studies have been applied to a wide range of isoxazole derivatives with diverse biological activities, including anticancer, researchgate.net anti-inflammatory, researchgate.net and anticonvulsant properties. jksus.org For instance, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists identified the critical structural requirements for their activity, showing that hydrophobicity and electronegativity at specific positions on the molecule are crucial. mdpi.com These models not only predict the activity of new compounds but also provide a deeper understanding of the structure-activity relationships, which is essential for rational drug design. tandfonline.com
| Study Type | Isoxazole Derivative Class | Biological Target/Activity | Key Findings |
| HQSAR | 3,4-Dichlorophenyl isoxazole-substituted stilbenes | Antifungal activity against Botrytis cinerea | Developed a model with good predictive capability. acs.orgnih.gov |
| HQSAR & CoMFA | Piperazinylalkylisoxazole analogues | Dopamine D3 receptor binding affinity | Provided tools for predicting affinity and guiding new ligand design. nih.gov |
| 3D-QSAR (CoMFA & CoMSIA) | Isoxazole derivatives | Farnesoid X Receptor (FXR) agonists | Hydrophobicity and electronegativity at specific positions are crucial for activity. mdpi.com |
| 2D-QSAR & HQSAR | Tricyclic isoxazole derivatives | Cholesteryl ester transfer protein (CETP) inhibitors | Generated statistically significant models for predicting inhibitory activity. researchgate.net |
| QSAR | Isoxazole-piperazine derivatives | Anticancer activity | Identified key molecular connectivity indices for activity against different cell lines. researchgate.net |
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the nature of intermediates. organic-chemistry.org For isoxazole synthesis and reactivity, theoretical studies have been crucial in elucidating complex reaction mechanisms.
Computational Insights into Isoxazole Ring Cleavage and Rearrangement Processes
The stability and reactivity of the isoxazole ring are of great interest, and computational studies have provided valuable insights into its cleavage and rearrangement processes. Theoretical investigations have shown that electron capture by isoxazole can trigger the dissociation of the weak N–O bond, leading to ring-opening. nsf.gov This process results in the formation of a diradical species. nsf.gov
Furthermore, computational studies have explored the photochemical rearrangement of isoxazoles. For instance, the photochemical transformation of 3,5-dimethylisoxazole (B1293586) has been studied using CASSCF and MP2-CAS methods, revealing three possible reaction pathways. acs.org These studies help to understand the underlying mechanisms of such rearrangements and can predict the feasibility of different pathways. acs.org
Computational methods have also been used to study the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines to produce pyridines. rsc.org These calculations suggested that a Lewis acid like TiCl4 can catalyze the reaction and that the reaction proceeds through a [4+2]-cycloaddition followed by ring-opening of the resulting bicyclic intermediate. rsc.org
In Silico Prediction and High-Throughput Virtual Screening Methodologies for Compound Discovery
In silico methods, particularly high-throughput virtual screening (HTVS), have become indispensable tools in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. ijpsjournal.comnih.gov These computational techniques allow for the rapid and cost-effective screening of millions of virtual compounds to identify potential hits for a specific biological target. nih.gov
The process of HTVS typically involves docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. nih.gov This approach has been successfully applied to the discovery of isoxazole-based compounds with various biological activities. For example, virtual screening of a library of triazole and isoxazole compounds against the CB2 receptor led to the identification of potent ligands. nih.gov
In addition to virtual screening, in silico methods are also used to predict the pharmacokinetic and pharmacodynamic properties of designed compounds, a practice often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. ukaazpublications.commdpi.com These predictions help in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid potential liabilities. nih.gov For instance, in silico ADMET studies have been used to assess the safety and efficacy of newly designed isoxazole derivatives, predicting their oral bioavailability, blood-brain barrier penetration, and potential toxicity. tandfonline.comnih.gov
The integration of various computational methods, such as QSAR, molecular docking, and ADMET prediction, provides a powerful platform for the rational design and discovery of new isoxazole-based compounds with desired therapeutic properties. tandfonline.comukaazpublications.com
| Methodology | Application in Isoxazole Research | Key Outcomes |
| High-Throughput Virtual Screening (HTVS) | Discovery of ligands for the CB2 receptor from a library of triazoles and isoxazoles. nih.gov | Identification of potent lead compounds. nih.gov |
| In Silico ADMET Prediction | Assessment of newly designed isoxazole derivatives as potential anticancer agents. tandfonline.com | Identification of candidates with favorable pharmacokinetic properties and low predicted toxicity. tandfonline.com |
| In Silico Bioactivity and Toxicity Prediction | Evaluation of designed isoxazole derivatives for various pharmacological effects. ukaazpublications.com | Identification of top lead molecules with good predicted safety and efficacy profiles. ukaazpublications.com |
| Virtual Screening and Molecular Docking | Identification of potential Hsp90 inhibitors from the ZINC database. researchgate.net | Discovery of eleven isoxazole-based compounds with high binding affinity to Hsp90. researchgate.net |
Advanced Characterization Techniques in Research Context
Spectroscopic Characterization for Comprehensive Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints. Each technique offers a different piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
For 3,4-Dichlorobenzo[d]isoxazole, the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the fused isoxazole (B147169) ring. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the bicyclic structure. While specific experimental data for this compound is not prevalent in the reviewed literature, expected chemical shifts can be predicted based on analysis of similar chlorinated benzisoxazole structures. vulcanchem.comprepchem.com For example, in the related isomer 4,7-Dichlorobenzo[c]isoxazole (B11909733), aromatic protons appear in the δ 7.45-8.21 ppm range. vulcanchem.com
Table 1: Predicted NMR Data for this compound Note: These are estimated values based on general principles and data from related compounds.
| Analysis | Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | H-5 | ~7.6-7.8 | Doublet |
| H-6 | ~7.4-7.6 | Triplet / Doublet of Doublets | |
| H-7 | ~7.8-8.0 | Doublet | |
| ¹³C NMR | C-3 | ~150-160 | Singlet |
| C-3a | ~115-125 | Singlet | |
| C-4 | ~130-140 | Singlet | |
| C-5 | ~125-135 | Singlet | |
| C-6 | ~120-130 | Singlet | |
| C-7 | ~110-120 | Singlet | |
| C-7a | ~145-155 | Singlet |
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu It is an effective method for identifying the functional groups present in a molecule. msu.eduresearchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. The region from 1450 to 600 cm⁻¹ provides a unique "fingerprint" for the molecule, resulting from complex vibrations of the entire structure. msu.edu Analysis of related isomers, such as 4,7-Dichlorobenzo[c]isoxazole, shows characteristic peaks for C=N stretching at 1590 cm⁻¹ and C–Cl stretching at 725 cm⁻¹. vulcanchem.com
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Medium-Weak |
| Aromatic C=C Stretch | Benzene Ring | 1450-1600 | Medium |
| C=N Stretch | Isoxazole Ring | 1580-1620 | Medium |
| C-O Stretch | Isoxazole Ring | 1200-1280 | Strong |
| C-Cl Stretch | Aryl Halide | 700-850 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
The molecular formula of this compound is C₇H₃Cl₂NO, with a calculated molecular weight of approximately 188.01 g/mol . chembk.com A key feature in the mass spectrum of a dichloro-compound is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks at M, M+2, and M+4. libretexts.org Common fragmentation pathways for related heterocyclic compounds involve the cleavage of bonds within the ring system and the loss of substituents. libretexts.orgnih.gov For this compound, a prominent fragment would likely correspond to the loss of a chlorine atom ([M-Cl]⁺). vulcanchem.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₇H₃³⁵Cl₂NO]⁺ | ~187 | Molecular ion with two ³⁵Cl isotopes |
| [M+2]⁺ | [C₇H₃³⁵Cl³⁷ClNO]⁺ | ~189 | Molecular ion with one ³⁵Cl and one ³⁷Cl |
| [M+4]⁺ | [C₇H₃³⁷Cl₂NO]⁺ | ~191 | Molecular ion with two ³⁷Cl isotopes |
| [M-Cl]⁺ | [C₇H₃ClNO]⁺ | ~152 | Fragment from loss of a chlorine radical |
| [M-CO-Cl]⁺ | [C₆H₃ClNO]⁺ | ~124 | Fragment from loss of CO and a chlorine radical |
X-ray Crystallography for Ligand-Target Complex Analysis and Binding Mode Determination
While spectroscopic methods elucidate the structure of an isolated molecule, X-ray crystallography provides the ultimate atomic-level detail of a molecule's three-dimensional structure in its crystalline state. In drug discovery and chemical biology, this technique is indispensable for determining how a ligand binds to its biological target, such as a protein or enzyme. numberanalytics.comfrontiersin.org
There are no specific X-ray crystallography studies available in the searched literature for this compound complexed with a biological target. However, the methodology remains critically relevant. If this compound were identified as an inhibitor of a specific enzyme, researchers would attempt to co-crystallize it with the target protein. numberanalytics.com X-ray diffraction from this co-crystal would allow for the determination of the protein-ligand complex structure. frontiersin.org
The resulting electron density map would reveal:
The precise binding site (e.g., active site or an allosteric pocket) of the ligand.
The specific conformation (pose) the ligand adopts within the binding site.
The key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that stabilize the ligand in the pocket. researchgate.net
Any conformational changes the protein undergoes upon ligand binding. researchgate.net
This information is invaluable for understanding the mechanism of action and for guiding structure-activity relationship (SAR) studies to design more potent and selective analogs. elifesciences.org
Emerging Applications and Future Research Directions
Potential as Versatile Building Blocks in Advanced Organic Synthesis
The isoxazole (B147169) ring system is a cornerstone in synthetic chemistry, often serving as a key intermediate for the synthesis of other important molecules like β-hydroxycarbonyl compounds and γ-amino alcohols. beilstein-journals.org The development of new synthetic strategies for creating isoxazole derivatives is a primary goal for organic chemists. researchgate.net Methodologies such as the [3+2] cycloaddition of nitrile oxides with 1,3-diketones or β-ketoesters, often conducted in environmentally friendly aqueous mediums, provide efficient access to complex trisubstituted isoxazoles. beilstein-journals.orgvulcanchem.com
The 3,4-Dichlorobenzo[d]isoxazole structure is particularly useful as a building block. The fused ring system provides a rigid scaffold, while the two chlorine atoms serve as reactive sites for further functionalization through reactions like cross-coupling, allowing for the introduction of diverse substituents. This chemical tractability enables the creation of large libraries of novel compounds for screening in drug discovery and materials science. vulcanchem.comchemscene.com The isoxazole ring itself can be used as a bioisosteric replacement for other chemical groups, such as the benzoyl group, to modify the properties of biologically active molecules. mdpi.com
Exploration of Applications in Materials Science
The unique structural and electronic properties of benzo[d]isoxazole derivatives make them attractive for applications in materials science. The planar architecture and electron-deficient character of this compound are particularly suitable for use in organic electronics. vulcanchem.com Related dichlorinated benzoisoxazole compounds are categorized under materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). chemscene.comambeed.com
Beyond electronics, isoxazole derivatives have been utilized in industrial settings for applications such as anticorrosive coatings. researchgate.net The ability to synthesize a wide array of derivatives from the core this compound scaffold allows for the fine-tuning of material properties, opening up possibilities for creating novel polymers, liquid crystals, and other functional materials. ambeed.com
Development of Multi-Targeted Therapeutic Approaches based on Isoxazole Scaffolds
Complex diseases like cancer, metabolic syndrome, and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective and prone to resistance. frontiersin.org This has led to a paradigm shift towards designing multi-target-directed ligands (MTDLs)—single molecules capable of interacting with multiple biological targets simultaneously. nih.gov This approach can improve therapeutic efficacy, reduce the number of administered drugs (polypharmacology), and lower the risk of drug-drug interactions. frontiersin.orgnih.gov
The isoxazole scaffold is exceptionally well-suited for the development of MTDLs. researchgate.net Researchers are actively designing isoxazole derivatives that can modulate different molecular targets, which may offer advantages in treating multifaceted diseases. This strategy is being explored for complex conditions such as cancer and neurodegenerative disorders, where hitting multiple nodes in a disease network could lead to synergistic therapeutic effects. nih.gov
Focused Research in Specific Therapeutic Areas (from a mechanistic and preclinical perspective)
The versatile isoxazole scaffold has been the focus of intensive research across several therapeutic areas, demonstrating a broad spectrum of biological activities including neuroprotective, anticancer, and antimicrobial effects. researchgate.net
Neurodegenerative diseases represent a significant health challenge with few effective treatments. mdpi.com Research into isoxazole derivatives has revealed several promising mechanisms for tackling these conditions.
One key area is the modulation of D-serine metabolism. nih.gov D-serine is a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in neuronal plasticity and memory. nih.govmdpi.comresearchgate.net The enzyme D-amino acid oxidase (DAAO) degrades D-serine, and its inhibition can raise D-serine levels in the brain. nih.govnih.gov A study on 6-chlorobenzo[d]isoxazol-3-ol, a structural relative of this compound, found that it acts as a DAAO inhibitor. nih.gov In a mouse model of traumatic brain injury, treatment with this compound led to improved cognitive function, reduced lesion volume, and was neuroprotective. nih.gov
Additionally, isoxazole and benzisoxazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), enzymes that metabolize neurotransmitters. nih.gov MAO inhibitors are established treatments for depression and Parkinson's disease. nih.govnih.gov Studies have shown that certain 2,1-benzisoxazole derivatives are potent and specific inhibitors of MAO-B, highlighting another avenue for their application in neurodegenerative disease therapy. nih.gov
The development of novel small molecule inhibitors is a major focus of modern cancer research. d-nb.info Isoxazole and its fused-ring derivatives have consistently shown promise as anticancer agents. researchgate.netmdpi.comresearchgate.net
A significant finding is the identification of benzo[d]isoxazole analogues as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.gov HIF-1α is a critical factor in tumor survival and progression, especially under hypoxic conditions found in solid tumors. nih.gov In a preclinical study, several synthesized benzo[d]isoxazole derivatives inhibited HIF-1α transcription, with two lead compounds demonstrating IC₅₀ values of just 24 nM in cell-based assays. nih.gov
Other research has explored the antiproliferative activity of isoxazole-containing compounds against various cancer cell lines. One study synthesized a series of isoxazole-carboxamide derivatives and found that compound MYM4 was particularly effective against several cancer cell lines with low toxicity to normal cells. nih.gov Another investigation into tricyclic derivatives incorporating an isoxazole moiety identified compounds that target the microtubule cytoskeleton, a mechanism similar to the well-known anticancer drug paclitaxel. d-nb.info
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism/Target | Reference |
|---|---|---|---|---|
| Benzo[d]isoxazole analogue 15 | HEK293T (reporter assay) | 24 nM | HIF-1α transcription inhibitor | nih.gov |
| Benzo[d]isoxazole analogue 31 | HEK293T (reporter assay) | 24 nM | HIF-1α transcription inhibitor | nih.gov |
| MYM4 (Isoxazole-carboxamide) | HeLa (Cervical) | 1.57 µM | COX-2 inhibitor, Apoptosis induction | nih.gov |
| Hep3B (Liver) | 4.84 µM | |||
| CaCo-2 (Colorectal) | 10.22 µM |
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. d-nb.info Isoxazole derivatives have long been recognized for their broad-spectrum antibacterial and antifungal properties. researchgate.netresearchgate.netd-nb.info Many antifungal drugs currently in use belong to the isoxazole class. d-nb.info
Research has demonstrated the efficacy of various isoxazole derivatives against a range of pathogens. Studies have evaluated their activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus niger. scholarsresearchlibrary.comamazonaws.com The introduction of certain chemical groups, like a thiophene (B33073) moiety, onto the isoxazole ring has been shown to enhance antimicrobial activity. nih.gov
In one study, a series of isoxazole derivatives were synthesized and tested for their antimicrobial effects. Two compounds, PUB9 and PUB10, showed significantly higher activity compared to others, with PUB9 being particularly potent against Staphylococcus aureus. nih.gov These compounds were also effective at reducing biofilm formation, a key factor in persistent infections. nih.gov Another study highlighted that pyrazolo[3,4-c]isothiazole derivatives, which are structurally related to benzoisoxazoles, have a wide spectrum of activity against phytopathogenic and opportunistic fungi. nih.gov
| Pathogen | Derivative Class | Method | Key Finding | Reference |
|---|---|---|---|---|
| S. aureus, B. subtilis, E. coli | Isoxazole derivatives | Serial dilution method | Compounds TPI-2 and TPI-5 were among the most active antibacterial agents. | scholarsresearchlibrary.com |
| C. albicans, A. niger | Isoxazole derivatives | Serial dilution method | Compound TPI-14 was found to be a most active antifungal agent. | scholarsresearchlibrary.com |
| Gram-positive & Gram-negative bacteria | Chalcone-derived isoxazoles | Cup plate method | Several compounds (4b, 4c, 4d, 4e, 4f, 4i, 4j) showed significant antibacterial activity. | amazonaws.com |
| S. aureus, P. aeruginosa, C. albicans | Thiophene-substituted isoxazoles | MIC, Biofilm reduction | Derivatives PUB9 and PUB10 showed high antimicrobial and antibiofilm activity with low cytotoxicity. | nih.gov |
| Magnaporthe grisea | Pyrazolo[3,4-c]isothiazoles | Growth inhibition assay | A 4-chloro derivative was highly effective, even at low concentrations (20 µg/mL). | nih.gov |
Anti-inflammatory and Immunomodulatory Research
The isoxazole nucleus is a key feature in various compounds exhibiting a wide range of biological activities, including anti-inflammatory and immunomodulatory effects. rsc.orgresearchgate.netnih.gov Research into isoxazole derivatives has revealed their potential to modulate the body's inflammatory and immune responses, making them attractive candidates for new drug development. rsc.orgresearchgate.net
Derivatives of the isoxazole family have shown the ability to suppress the proliferation of mitogen-induced human peripheral blood mononuclear cells. mdpi.com The structure of the isoxazole moiety is considered fundamental to this immunological activity. mdpi.com Structural modifications are key to designing new immunomodulators within this chemical class. mdpi.com For instance, certain N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated immunosuppressive activity in experimental models. mdpi.com This suggests that even small alterations to the core structure can lead to significant changes in biological function, ranging from immunosuppressive to immunostimulatory actions. mdpi.com
In the context of anti-inflammatory action, chlorinated isoxazoles have been noted for their inhibitory effects on cyclooxygenase-2 (COX-2). vulcanchem.com The COX-2 enzyme is a key mediator of inflammation, and its inhibition can lead to reduced synthesis of prostaglandins (B1171923) like PGE₂. vulcanchem.com The electron-withdrawing nature of chlorine substituents on the isoxazole ring is thought to enhance the binding of these compounds to the hydrophobic pocket of the COX-2 enzyme. vulcanchem.com Studies on compounds such as isoxazolo[5,4-d]isoxazol-3-yl aryl methanones with chloro substitutions have shown significant anti-inflammatory activity and greater selectivity for COX-2. nih.gov
Furthermore, research into 4-benzyloxybenzo[d]isoxazole-3-amine derivatives identified them as potent and highly selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2), a therapeutic target for chronic inflammation-associated diseases. nih.gov One derivative, in particular, was shown to significantly attenuate chronic inflammation in animal models after several weeks of oral administration. nih.gov This highlights the potential of the benzo[d]isoxazole scaffold, the core of this compound, in developing treatments for chronic inflammatory conditions. nih.gov
A study focused on a series of thirteen substituted-isoxazole derivatives found that several compounds demonstrated significant in vivo anti-inflammatory capabilities, with some showing efficacy comparable or superior to the standard drug diclofenac (B195802) sodium in carrageenan-induced rat paw edema tests. nih.gov
Table 1: Selected Isoxazole Derivatives and their Anti-inflammatory/Immunomodulatory Activity
| Compound/Derivative Class | Target/Model | Key Finding |
|---|---|---|
| Chlorinated Isoxazoles | Cyclooxygenase-2 (COX-2) | Inhibit COX-2 with high selectivity, reducing prostaglandin (B15479496) synthesis. vulcanchem.com |
| Chloro-substituted isoxazolo[5,4-d]isoxazoles | Carrageenan-induced paw edema | Exhibited significant anti-inflammatory activity and COX-2 selectivity. nih.gov |
| 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives | Sphingomyelin synthase 2 (SMS2) | Potent and selective SMS2 inhibitors that attenuated chronic inflammation in mice. nih.gov |
| N'-substituted 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Human/mouse experimental models | Demonstrated immunosuppressive activity. mdpi.com |
Integration of High-Throughput Screening Techniques in Compound Discovery and Optimization
High-Throughput Screening (HTS) has revolutionized the drug discovery process by enabling the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This technology is crucial for identifying "hit" or "lead" compounds, which serve as the starting point for the development of new drugs. bmglabtech.comdrugtargetreview.com HTS is particularly valuable for discovering compounds with novel structures and mechanisms of action, as it is driven by functional activity rather than pre-existing knowledge of binding modes. drugtargetreview.com
The process typically involves miniaturized assays in microplate formats (e.g., 384- or 1536-well plates), robotics for liquid handling, and sophisticated plate readers for detection. bmglabtech.com HTS campaigns can screen libraries containing thousands to millions of compounds to assess their ability to modulate the function of a target, which is often an enzyme or a cellular system. drugtargetreview.com
In the search for new anti-inflammatory and immunomodulatory agents, HTS platforms have been specifically developed. nih.gov For example, HTS approaches have been validated to discover new molecules by quantifying levels of inflammatory mediators like nitrites and interleukin-8 in cell-based models. nih.gov Such platforms allow for the efficient screening of large collections of microbial extracts or synthetic compound libraries to find novel immunomodulators. nih.gov The discovery of a novel small molecule NF-κB inhibitor, CSB-0914, was identified through high-throughput computational and in-vitro screening approaches, demonstrating the power of these techniques to find candidates that regulate key inflammatory pathways. tandfonline.com
For isoxazole-based compounds, both experimental and computational screening methods are employed. Virtual High-Throughput Screening (vHTS) is a computational method that screens large libraries of compounds against a protein target in silico to predict binding affinity. humanjournals.com This approach, a major component of Computer-Aided Drug Design (CADD), helps prioritize compounds for synthesis and experimental testing, saving time and resources. humanjournals.com Fragment-Based Drug Discovery (FBDD) is another HTS method where smaller, less complex "fragment" molecules are screened to identify those that bind to a biological target. researchoutreach.org These fragments then serve as building blocks for developing more potent lead compounds. researchoutreach.org
Table 2: High-Throughput Screening in Drug Discovery
| HTS Technique | Description | Application in Discovery |
|---|---|---|
| Experimental HTS | Automated testing of large libraries of physical compounds against biological targets using miniaturized assays. bmglabtech.com | Identifies active "hits" from compound libraries for anti-inflammatory, immunomodulatory, and other targets. drugtargetreview.comnih.gov |
| Virtual HTS (vHTS) | Computational screening of digital compound libraries against a 3D protein structure to predict binding. humanjournals.com | A key part of CADD used to design and identify potential isoxazole-based inhibitors before synthesis. humanjournals.com |
| Fragment-Based Drug Discovery (FBDD) | Screening of low molecular weight "fragments" to identify efficient binders, which are then optimized into larger leads. researchoutreach.org | An established HTS method for generating novel drugs, including potential anti-inflammatory agents. researchoutreach.org |
The integration of these powerful screening techniques with other fields like genomics, proteomics, and computational chemistry is essential to accelerate the drug discovery and development pipeline for promising scaffolds like this compound. barnesandnoble.com
Q & A
Basic: What are the common synthetic routes for preparing 3,4-disubstituted isoxazole derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
3,4-Disubstituted isoxazoles are typically synthesized via cycloaddition reactions or multicomponent reactions. A widely used method involves the reaction of oximes or nitrile oxides with alkynes under copper(I) catalysis, which proceeds via a stepwise mechanism involving metallacycle intermediates . For derivatives like 3,4-dichlorobenzo[d]isoxazole, green synthesis approaches using nano-MgO catalysts have been reported to enhance efficiency and reduce environmental impact. Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during reflux .
- Catalyst loading: Nano-MgO (5–10 mol%) significantly increases yield in one-pot syntheses .
- Temperature control: Reflux at 80–100°C for 12–18 hours ensures complete cyclization .
Typical yields range from 60% to 85%, with purity confirmed via HPLC and melting-point analysis.
Advanced: How can computational methods like DFT and molecular docking guide the design of this compound derivatives for targeted protein inhibition?
Methodological Answer:
Density Functional Theory (DFT) and docking studies are critical for rational drug design. For example:
- DFT Analysis: Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability. Studies on isoxazole derivatives show that electron-withdrawing groups (e.g., -Cl) lower the LUMO energy, enhancing electrophilic interactions .
- Molecular Docking: Virtual screening against targets like HSP90 involves:
- Library preparation: Generate 3,4-isoxazole diamides with diverse substituents (MW 100–350) .
- Conformational sampling: Use software like AutoDock Vina to assess binding poses.
- Scoring: Prioritize compounds with binding affinities <10 nM (e.g., acetamide derivatives with IC50 values ≤5 nM in cancer cell lines) .
These methods reduce synthetic effort by identifying high-potential candidates before experimental validation.
Advanced: What experimental and computational techniques resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in biological data (e.g., variable IC50 values) arise from differences in assay conditions or substituent effects. Resolution strategies include:
- Standardized assays: Use consistent cell lines (e.g., Hep3B for hepatocellular carcinoma) and protocols (e.g., MTT assay at 48-hour exposure) .
- SAR Analysis: Compare substituent effects systematically. For example, fluorophenyl analogs show 3-fold higher activity (IC50 = 7.66 µg/mL) versus chlorophenyl derivatives (IC50 = 23 µg/mL) due to enhanced lipophilicity .
- Machine Learning: Train models on reaction fingerprints (DRFP) to predict yields and activity trends, even with limited data .
Basic: How are this compound derivatives characterized structurally, and what analytical techniques validate purity?
Methodological Answer:
Key characterization methods include:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion accuracy (e.g., [M+H]+ m/z calculated vs. observed within 2 ppm) .
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Advanced: What mechanistic insights explain the regioselectivity of 3,4-disubstituted isoxazole formation in copper-catalyzed cycloadditions?
Methodological Answer:
The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes proceeds via a non-concerted, stepwise mechanism when catalyzed by Cu(I):
Metallacycle Formation: Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate .
Dipole Coordination: Nitrile oxide binds to Cu(I), leading to a six-membered metallacycle transition state.
Ring Closure: The metallacycle collapses regioselectively to favor 3,4-disubstitution due to steric and electronic effects .
DFT studies show that electron-deficient alkynes accelerate the reaction by stabilizing the transition state (ΔG‡ ≈ 15–20 kcal/mol) .
Advanced: How do structural modifications of this compound impact its pharmacokinetic properties and target selectivity?
Methodological Answer:
Modifications at the C-3/C-4 positions alter:
- Lipophilicity: Chlorine atoms increase logP (e.g., from 2.1 to 3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability: Fluorine substitution at C-5 reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 8.2 hrs vs. 4.5 hrs for non-fluorinated analogs) .
- Target Engagement: Bulky groups at C-3 (e.g., aryl carboxamides) improve HSP90 binding (Kd = 1–5 nM) by filling hydrophobic pockets .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and absorb spills using vermiculite .
- Storage: Keep in amber glass bottles at –20°C under inert atmosphere (N2 or Ar) to prevent degradation .
Advanced: How can machine learning models improve reaction yield prediction for novel this compound derivatives?
Methodological Answer:
The DRFP (Differential Reaction Fingerprint) approach enables yield prediction without extensive training
Fingerprint Generation: Encode reactions as binary vectors based on bond changes .
Model Training: Use gradient-boosted trees or neural networks on datasets ≥100 reactions to predict yields (RMSE ≈ 10–15%).
Bias Mitigation: For low-yield reactions (<30%), augment data with synthetic minority oversampling (SMOTE) to reduce overprediction .
This method accelerates high-throughput screening, particularly for isoxazole derivatives with untested substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
